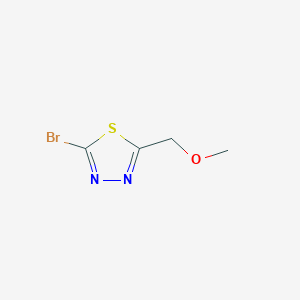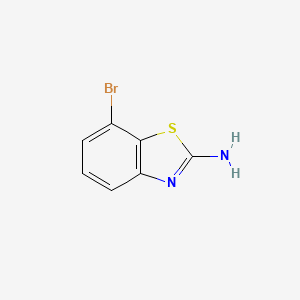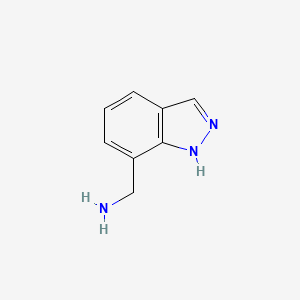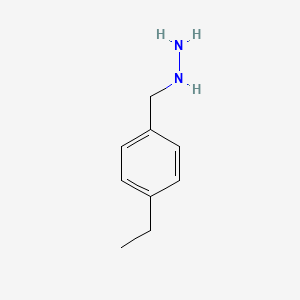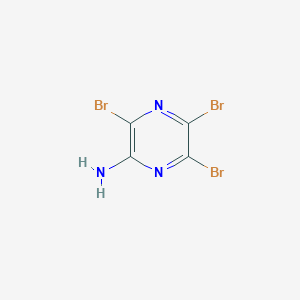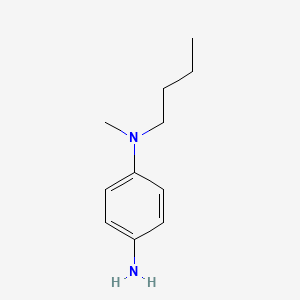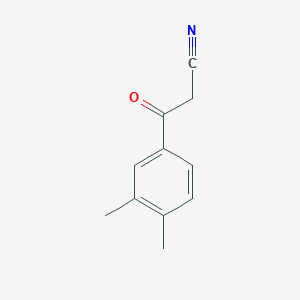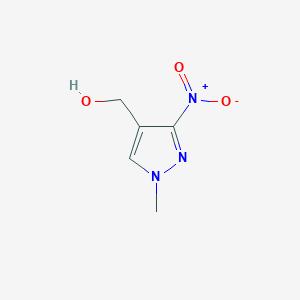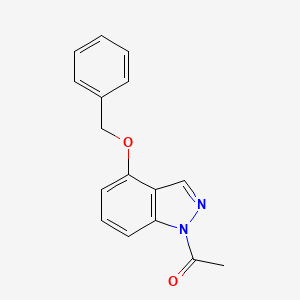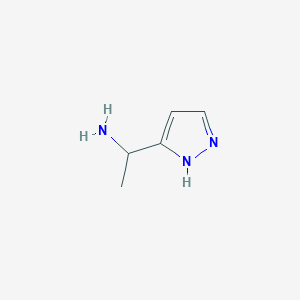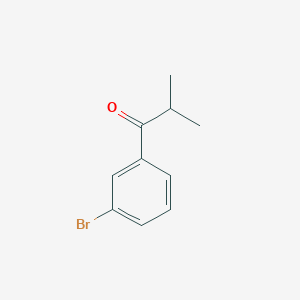
2-Bromo-4-iodo-1-methylbenzene
Vue d'ensemble
Description
2-Bromo-4-iodo-1-methylbenzene is a halogenated aromatic compound that is of interest in the field of organic chemistry due to its potential as a precursor for various organic transformations. The presence of both bromine and iodine atoms on the benzene ring makes it a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of halogenated benzene derivatives, including those similar to 2-bromo-4-iodo-1-methylbenzene, can be achieved through various methods. One approach involves regioselective bromination, ortho-metalation, and halogen/metal permutations to produce 1,2-dibromo-3-iodobenzene and related compounds . Another method includes the selective monobromination of [14C]-aniline to produce bromoanilines, which can then be diazotized and further reacted to yield brominated aromatic compounds . These methods highlight the synthetic versatility of halogenated benzenes and their derivatives.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives has been studied using single-crystal X-ray diffraction. The proximity of large halogen substituents like bromine and iodine induces only minor distortions in the benzene ring, with the halogen atoms remaining in the plane of the molecule . This planarity is crucial for the stability of the compound and its reactivity in subsequent chemical reactions.
Chemical Reactions Analysis
Halogenated benzenes, such as 2-bromo-4-iodo-1-methylbenzene, are known to participate in various chemical reactions. The presence of halogen substituents can lead to enhanced reactivity due to attractive peripheral Br-I interactions, which can alleviate repulsion from steric crowding . These interactions can also influence the absorption in the visible region, which may be associated with the compound's reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by their molecular structure. For instance, the crystal structure of bromodurene, a related brominated benzene, shows that it has two stable crystalline phases with different crystal system symmetries . The vibrational spectra of such compounds can be investigated theoretically and compared with experimental data to understand their intermolecular interactions . Additionally, the study of bromo- and bromomethyl-substituted benzenes reveals various types of intermolecular interactions, such as Br···Br and C-Br···π, which play a role in the packing of these molecules in the solid state .
Applications De Recherche Scientifique
Thermochemistry and Physical Properties
- The thermochemistry of halogen-substituted methylbenzenes, including compounds similar to 2-bromo-4-iodo-1-methylbenzene, has been studied using vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies, which utilize quantum-chemical methods, are crucial for understanding the thermodynamic properties and stability of these compounds (Verevkin et al., 2015).
Synthetic Applications
- 2-Bromo-4-iodo-1-methylbenzene is used as an intermediate in various synthetic processes. For instance, it has been used in the ring-opening of epoxides to produce vicinal iodo alcohols and bromo alcohols (Niknam & Nasehi, 2002).
- It serves as a precursor in the synthesis of complex halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene, demonstrating its versatility in organic chemistry (Bovonsombat & Mcnelis, 1993).
Antimicrobial Studies
- Derivatives of 2-bromo-4-iodo-1-methylbenzene, such as 2,4-dihalogenofluorobenzenes, have been synthesized and tested for their antimicrobial and antifungal activities. These studies are important for developing new pharmaceutical agents with potential applications in treating bacterial and fungal infections (Katırcıoğlu et al., 2007).
Photochemical Studies
- The photoinduced reactions of halothiophenes, including compounds like 2-bromo-4-iodo-1-methylbenzene, have been investigated for understanding their behavior under light exposure. Such studies are significant in the field of photochemistry and can lead to the development of new photo-responsive materials (Latterini et al., 2001).
Catalysis and Chemical Transformations
- The compound has been used in liquid-phase oxidation reactions catalyzed by a cobalt-copper-bromide system. These reactions are important for the industrial synthesis of various organic compounds (Okada & Kamiya, 1981).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing hands and other skin areas thoroughly after handling .
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-4-iodo-1-methylbenzene is the benzene ring, a cyclic compound with six carbon atoms . The benzene ring is particularly stable due to its delocalized pi electrons, which makes it an ideal target for electrophilic aromatic substitution .
Mode of Action
The interaction of 2-Bromo-4-iodo-1-methylbenzene with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 2-Bromo-4-iodo-1-methylbenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, while maintaining the aromaticity of the benzene ring .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its bioavailability.
Result of Action
The result of the action of 2-Bromo-4-iodo-1-methylbenzene is the formation of a substituted benzene ring .
Action Environment
The action of 2-Bromo-4-iodo-1-methylbenzene can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability .
Propriétés
IUPAC Name |
2-bromo-4-iodo-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRAKTDEUFLKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615864 | |
| Record name | 2-Bromo-4-iodo-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-iodo-1-methylbenzene | |
CAS RN |
26670-89-3 | |
| Record name | 2-Bromo-4-iodo-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-iodo-1-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



